REACTION_SMILES
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[CH:13](=[O:14])[OH:15].[NH2:1][c:2]1[n:3][cH:4][c:5]([C:6](=[O:7])[NH2:8])[cH:9][cH:10]1.[Na+:12].[OH-:11]>>[NH:1]([c:2]1[n:3][cH:4][c:5]([C:6](=[O:7])[NH2:8])[cH:9][cH:10]1)[CH:13]=[O:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)c1ccc(N)nc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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NC(=O)c1ccc(NC=O)nc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |